Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group and a hydroxyphenyl group attached to the piperidine ring. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Mechanism of Action
Target of Action
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is primarily used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTAC .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, this compound can influence various cellular processes depending on the function of the target protein .
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific role and function of the degraded protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxyphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. It serves as a semi-flexible linker that helps in optimizing the 3D orientation of the degrader and the formation of ternary complexes. This compound is also used in medicinal chemistry for the design of novel therapeutic agents and in chemical biology for studying protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions in biological systems. This positional specificity can affect the compound’s ability to form stable ternary complexes in PROTAC applications, making it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-7,12,18H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRGNSRGOUNZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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